![molecular formula C23H23ClN4O4S B2680588 乙酸-4-[3-[(2-氯苯基)甲基]-4-氧代-2-硫代-1H-喹唑-7-甲酰基]哌嗪-1-甲酸酯 CAS No. 422273-35-6](/img/no-structure.png)

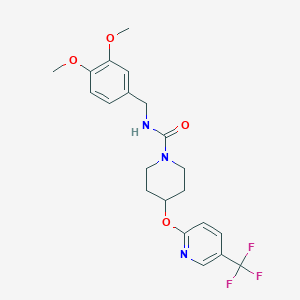

乙酸-4-[3-[(2-氯苯基)甲基]-4-氧代-2-硫代-1H-喹唑-7-甲酰基]哌嗪-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

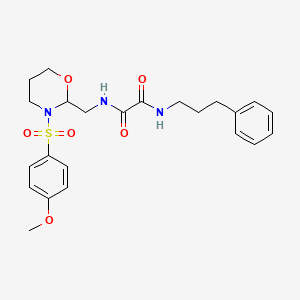

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as quinazolines . Quinazolines are bicyclic compounds consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). They are used in a variety of applications, including as key components in certain pharmaceuticals .

Molecular Structure Analysis

Quinazolines have a bicyclic structure with a benzene ring fused to a diazine ring . The exact structure of your compound would depend on the positions and nature of the substituents on the quinazoline ring .Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The exact reactions that your compound could undergo would depend on the nature of its substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the nature and position of the substituents on the quinazoline ring .科学研究应用

杂环化合物的合成

新型杂环化合物的合成研究突出了结构复杂的衍生物的效用,如 4-[3-[(2-氯苯基)甲基]-4-氧代-2-硫代亚甲基-1H-喹唑啉-7-羰基]哌嗪-1-羧酸乙酯。这些化合物是通过多步反应合成的,涉及水解、烷基化和缩合过程,以创建具有潜在药理特性的化合物。研究表明噻吩喹啉及其衍生物的合成,展示了化学多功能性和产生具有生物活性的分子的潜力 (Awad, Abdel-rahman, & Bakhite, 1991)。

抗菌活性

一些研究工作致力于探索喹唑啉衍生物的抗菌潜力。由类似复杂分子合成的新型咔唑衍生物已被评估其抗菌、抗真菌和抗癌活性。这些研究表明,某些衍生物对微生物菌株和癌细胞系表现出显着的活性,强调了基于喹唑啉的化合物在治疗传染病和癌症中的治疗潜力 (Sharma, Kumar, & Pathak, 2014)。

抗癌特性的生物筛选

探索喹唑啉衍生物的抗癌特性是研究的一个重要领域。通过合成和表征新的喹唑啉作为潜在的抗菌剂,研究人员旨在识别具有有效抗癌活性的化合物。这些化合物针对各种细菌和真菌菌株进行严格的生物筛选,以评估其作为抗癌剂的功效和潜力 (Desai, Shihora, & Moradia, 2007)。

作用机制

Mode of Action

The mode of action would depend on the specific targets this compound interacts with. Generally, it could bind to its target, leading to activation or inhibition of the target’s function .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with these moieties are involved in pathways related to cell signaling, growth, and proliferation .

Pharmacokinetics

The presence of the piperazine moiety could potentially enhance its solubility and absorption .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways this compound affects. It could potentially alter cellular functions, such as cell growth or signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate' involves the condensation of 2-chlorobenzaldehyde with thiourea to form 2-chlorobenzylidene thiourea, which is then reacted with ethyl 4-piperazinecarboxylate to form ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate. This intermediate is then reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "thiourea", "ethyl 4-piperazinecarboxylate", "ethyl chloroformate" ], "Reaction": [ "Condensation of 2-chlorobenzaldehyde with thiourea to form 2-chlorobenzylidene thiourea", "Reaction of 2-chlorobenzylidene thiourea with ethyl 4-piperazinecarboxylate to form ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate", "Reaction of ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate with ethyl chloroformate to form the final product" ] } | |

CAS 编号 |

422273-35-6 |

分子式 |

C23H23ClN4O4S |

分子量 |

486.97 |

IUPAC 名称 |

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C23H23ClN4O4S/c1-2-32-23(31)27-11-9-26(10-12-27)20(29)15-7-8-17-19(13-15)25-22(33)28(21(17)30)14-16-5-3-4-6-18(16)24/h3-8,13H,2,9-12,14H2,1H3,(H,25,33) |

InChI 键 |

LKISTNZRBOMCLH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B2680505.png)

![1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene](/img/structure/B2680512.png)

![N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2680518.png)

![N-(4-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680524.png)

![N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide](/img/structure/B2680525.png)

![6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2680527.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680528.png)